molecular formula C11H14N2O4 B2977751 (2-Morpholino-5-nitrophenyl)methanol CAS No. 300665-25-2

(2-Morpholino-5-nitrophenyl)methanol

Cat. No. B2977751
CAS RN: 300665-25-2
M. Wt: 238.243
InChI Key: MDWRAXFULYTOCK-UHFFFAOYSA-N
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Description

“(2-Morpholino-5-nitrophenyl)methanol” is a chemical compound with the molecular formula C11H14N2O4 and a molecular weight of 238.24 . It is used for research purposes .


Synthesis Analysis

The synthesis of morpholines, the class of compounds to which “this compound” belongs, has been the subject of extensive research . A common method for the preparation of morpholines involves coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C11H14N2O4 . More detailed structural information, such as the InChI or SMILES representation, can be found in databases like PubChem or ChemSpider .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 238.24 and a molecular formula of C11H14N2O4 . For more specific physical and chemical properties, it would be best to refer to the compound’s Material Safety Data Sheet (MSDS) or similar resources.

Scientific Research Applications

1. Reaction Kinetics and Solvent Effects

  • Study on Nucleophilic Substitution Reactions : The reaction of 2-bromo-5-nitrothiophene with morpholine in various alcohol solutions, including methanol, highlights the influence of solvents on reaction rates. This study demonstrates the role of solvent polarity and hydrogen-bond donor/acceptor abilities in such reactions (Harifi‐Mood & Mousavi-Tekmedash, 2013).

2. Influence on Lipid Dynamics

  • Impact on Biological Membranes : Research on the effect of methanol on lipid dynamics in biological membranes found that methanol, a common solubilizing agent, significantly influences lipid transfer and flip-flop kinetics. This insight is crucial for studies on cell survival and protein reconstitution in biomembrane research (Nguyen et al., 2019).

3. Electrocatalysis in Fuel Cells

  • Catalyzing Methanol Oxidation : A study focused on the electrochemical methanol oxidation reaction (MOR) using palladium deposits on nickel foam. This research is essential for developing high-performance, cost-effective materials for green fuel cells (Niu, Zhao, & Lan, 2016).

4. Chemical Synthesis and Molecular Interactions

  • Morpholinolysis and Chemical Interactions : Investigations into the morpholinolysis of esters analogous to flutamide in methanol-water solutions provide insights into the reaction kinetics and molecular interactions in organic chemistry (Youssef, Elshazly, & Hamed, 2015).

5. Application in Imaging and Diagnostics

  • Synthesis of PET Agents for Parkinson's Disease : The synthesis of a PET agent, (4-((5-chloro-4-(methylamino)pyrimidin-2-yl)amino)-3-methoxyphenyl)(morpholino)methanone, for imaging LRRK2 enzyme in Parkinson's disease, demonstrates the application of (2-Morpholino-5-nitrophenyl)methanol derivatives in medical diagnostics (Wang et al., 2017).

Safety and Hazards

The safety data sheet for “(2-Morpholino-5-nitrophenyl)methanol” suggests that it may be harmful if swallowed, in contact with skin, or if inhaled . It may cause skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

(2-morpholin-4-yl-5-nitrophenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4/c14-8-9-7-10(13(15)16)1-2-11(9)12-3-5-17-6-4-12/h1-2,7,14H,3-6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDWRAXFULYTOCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a cooled (0° C.) solution of 2-morpholin-4-yl-5-nitro-benzaldehyde (0.8 g, 3.39 mmol) in MeOH (5 mL) is added NaBH4 (0.125 g, 3.39 mmol) and the reaction mixture is stirred at room temperature for 3 hours. After quenching the reaction with water, the solvent is removed in vacuo and the residue dissolved in ethyl acetate and washed with brine. The organic layer is dried over MgSO4, filtered and concentrated to afford the title compound (870 mg), which is used in the next step without further purification.
Quantity
0.8 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0.125 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

2-Fluoro-5-nitrobenzyl alcohol (1 g, 5.84 mmol) and morpholine (1.03 mL, 11.68 mmol) were heated at 115° C. for 1 h. The reaction mixture was then diluted with 40 mL of THF and washed with a saturated aqueous solution of Na2CO3 and then with brine. The organic layer was dried over MgSO4, filtered and evaporated to yield expected compound as yellow oil (1.38 g, 99% yield). MALDI-TOF: m/z 239.2 [M+H]+.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.03 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Yield
99%

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